molecular formula C5H10ClNO2S B2619752 N-cyclobutyl-N-methylsulfamoyl chloride CAS No. 1411944-92-7

N-cyclobutyl-N-methylsulfamoyl chloride

Cat. No.: B2619752
CAS No.: 1411944-92-7
M. Wt: 183.65
InChI Key: RQQJMSVUNXBODL-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . It is characterized by the presence of a cyclobutyl group, a methyl group, and a sulfamoyl chloride functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-methylsulfamoyl chloride typically involves the reaction of cyclobutylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative .

Scientific Research Applications

N-cyclobutyl-N-methylsulfamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylsulfamoyl chloride involves its ability to act as an electrophile due to the presence of the sulfamoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-N-methylsulfonamide
  • N-cyclobutyl-N-methylsulfamide
  • N-cyclobutyl-N-methylsulfonyl chloride

Uniqueness

N-cyclobutyl-N-methylsulfamoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthetic chemistry .

Biological Activity

N-cyclobutyl-N-methylsulfamoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C5_5H10_10ClNO2_2S
  • SMILES : CN(C1CCC1)S(=O)(=O)Cl
  • InChI : InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)5-3-2-4-5/h5H,2-4H2,1H3

The compound features a cyclobutyl group attached to a methylsulfamoyl moiety, which contributes to its unique reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It is hypothesized that the compound can form hydrogen bonds and other interactions with these targets, leading to alterations in their activity. The specific pathways affected depend on the biological context in which the compound is utilized.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound derivatives. In particular, research on related compounds has shown promising results in inhibiting cell cycle progression in cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PANC-1 (pancreatic cancer)
  • Concentration : 10 μM for 18 hours
  • Results :
    • Significant G2/M phase arrest was observed.
    • Some derivatives exhibited over 200% mitotic arrest compared to controls.

Table 1: Cell Cycle Arrest and EC50 Values

Compound% G2/M Arrest (MCF-7)% G2/M Arrest (PANC-1)EC50 (MCF-7)EC50 (PANC-1)
14a250%180%<2 μM<2 μM
14b220%170%<2 μM<2 μM
14c210%160%<2 μM<2 μM
Noscapine36%35%11.9 μM-

These results indicate that this compound derivatives could be effective in treating certain cancers by inducing cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like cystic fibrosis where enzyme activity is critical.

Case Studies and Applications

  • Cystic Fibrosis Treatment :
    • This compound has been explored as a potential corrector agent for stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR). This application aims to enhance the function of defective CFTR proteins in patients with cystic fibrosis.
  • Pharmacological Evaluation :
    • A series of pharmacological evaluations have been conducted using various derivatives of this compound to assess their effectiveness against drug-resistant cancer cell lines. Results showed that some compounds maintained their efficacy even in resistant strains, indicating a potential avenue for overcoming treatment challenges.

Properties

IUPAC Name

N-cyclobutyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJMSVUNXBODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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